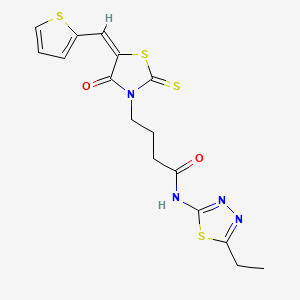

(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S4/c1-2-13-18-19-15(26-13)17-12(21)6-3-7-20-14(22)11(25-16(20)23)9-10-5-4-8-24-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19,21)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMHMFIRRRVEIX-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a hybrid molecule that combines the structural features of thiadiazoles and thiazolidinones, both of which have been extensively studied for their biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the target compound involves the condensation of thiadiazole derivatives with thiazolidinone frameworks. The synthetic pathway typically includes:

- Formation of Thiadiazole Derivative : Starting from 5-ethyl-1,3,4-thiadiazole.

- Thiazolidinone Synthesis : Utilizing 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl) butanamide through cyclization reactions.

These steps lead to the formation of a hybrid molecule that exhibits enhanced pharmacological properties due to the synergistic effects of both moieties.

Biological Activity Overview

The biological activities of compounds containing thiadiazole and thiazolidinone structures have been widely documented. Key activities include:

- Anticancer Activity : Many thiadiazole derivatives have shown promising anticancer properties. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and liver cancer (HepG2), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : Compounds with dual inhibitory action on cyclooxygenase (COX) enzymes have been synthesized to alleviate inflammation while minimizing side effects . The target compound's structure suggests potential COX inhibition, which could be explored further.

- Antimicrobial Properties : Thiadiazole derivatives are known for their antibacterial and antifungal activities. The presence of the thiophene ring in the target compound may enhance these properties through specific interactions with microbial targets .

The mechanisms by which thiadiazole and thiazolidinone derivatives exert their biological effects are multifaceted:

- Inhibition of DNA/RNA Synthesis : Thiadiazole compounds can inhibit nucleic acid synthesis, leading to reduced proliferation in cancer cells .

- Enzyme Inhibition : Inhibiting key enzymes such as carbonic anhydrase has been linked to anticancer activity . The target compound's structure may allow it to act as an inhibitor for similar enzymes.

- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with various biological targets including kinases involved in tumorigenesis .

Case Studies

Several studies highlight the efficacy of related compounds:

| Compound | Activity | Cell Line | IC50 Value |

|---|---|---|---|

| 6c | Cytotoxicity | MCF-7 | 6.70 μM |

| 6e | Cytotoxicity | HepG2 | 7.51 μM |

| BPTES | Antiproliferative | Burkitt lymphoma P493 | N/A |

| CPDT | Antitumor | Multiple cancer types | N/A |

These findings underscore the potential of thiadiazole-thiazolidinone hybrids in therapeutic applications.

Scientific Research Applications

Pharmacological Activities

The applications of this compound can be categorized based on its pharmacological activities, which include:

1. Antimicrobial Activity

- Mechanism : The presence of both thiadiazole and thiazolidinone structures enhances the compound's ability to inhibit microbial growth. These compounds have shown effectiveness against various strains of bacteria and fungi.

- Case Studies : Research has demonstrated that derivatives of thiadiazole exhibit potent antimicrobial properties. For instance, a study highlighted the synthesis of 1,3,4-thiadiazole derivatives that displayed significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans .

2. Anti-inflammatory Properties

- Mechanism : The compound may act as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenases, which are key players in the inflammatory response.

- Case Studies : A series of thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their anti-inflammatory activity. These compounds exhibited selective inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Activity

- Mechanism : The hybrid structure may influence cell cycle regulation and apoptosis in cancer cells. The thiazolidinone moiety has been linked to anticancer properties through various mechanisms including inhibition of tumor cell proliferation.

- Case Studies : Several studies have reported the synthesis of thiadiazole derivatives with notable anticancer activity against human cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). Molecular docking studies have also indicated favorable interactions with targets involved in cancer progression .

4. Acetylcholinesterase Inhibition

- Mechanism : Compounds containing thiadiazole scaffolds have been studied for their potential to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's.

- Case Studies : Research findings indicate that certain derivatives show promising AChE inhibitory activity, suggesting their potential use in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the substituents on the thiadiazole or thiazolidinone rings can significantly influence the biological activities of the compounds. For example, electron-withdrawing groups on the phenyl ring have been shown to enhance AChE inhibitory potential .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiazolidinone Core

The thiazolidinone ring’s carbonyl (C=O) and thioxo (C=S) groups are primary sites for nucleophilic attack:

-

Hydrolysis : The carbonyl group undergoes base-catalyzed hydrolysis to form carboxylic acid derivatives. For example, under alkaline conditions, the 4-oxo group may convert to a carboxylate intermediate.

-

Thiol Exchange : The thioxo group (C=S) can react with amines or thiols via nucleophilic substitution, replacing sulfur with nitrogen or another sulfur atom .

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (aq.), reflux | Carboxylic acid derivative |

| Thiol substitution | RSH, DMF, 60°C | Thioether analog |

Cyclization and Ring-Opening Reactions

The thiophene and thiadiazole substituents facilitate cyclization under specific conditions:

-

Acid-Catalyzed Cyclization : Protonation of the thiazolidinone’s nitrogen can trigger ring contraction or expansion. For instance, treatment with HCl/EtOH may yield fused bicyclic structures .

-

Thiophene Participation : The thiophen-2-ylmethylene group can act as a diene in Diels-Alder reactions, forming six-membered rings with electron-deficient dienophiles.

Key Observations :

-

Cyclization often requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

-

Ring-opening of the thiadiazole moiety is less common but possible under strongly reducing conditions .

Redox Reactions

The thioxo group (C=S) and conjugated double bonds are redox-active:

-

Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes C=S to sulfonic acid (C-SO₃H) or disulfide bonds.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene’s conjugated double bonds, altering electronic properties.

Impact on Bioactivity :

-

Oxidation of the thioxo group diminishes thiazolidinone’s metal-chelating ability, potentially reducing antimicrobial activity.

-

Reduced thiophene derivatives show improved solubility but lower π-stacking capacity.

Interaction with Biological Targets

Though not a traditional "chemical reaction," the compound’s interactions with enzymes and receptors are critical:

-

Enzyme Inhibition : The thiazolidinone scaffold competitively inhibits tyrosine kinases by binding to the ATP pocket, as seen in analogs.

-

DNA Intercalation : The planar thiophene and thiadiazole groups enable intercalation into DNA, inducing conformational changes .

Structural Determinants :

| Functional Group | Biological Interaction |

|---|---|

| Thiazolidinone | Metal ion chelation (e.g., Zn²⁺ in metalloenzymes) |

| Thiophene | Hydrophobic binding to protein pockets |

| Thiadiazole | Hydrogen bonding with nucleic acids |

Synthetic Modifications

The compound serves as a precursor for derivatives via:

-

Condensation Reactions : Reacting with hydrazines or hydroxylamines forms hydrazones or oximes, respectively .

-

Cross-Coupling : Suzuki-Miyaura coupling at the thiophene’s C5 position introduces aryl/heteroaryl groups.

Optimized Conditions for Derivative Synthesis :

| Reaction | Catalyst/Solvent | Yield (%) |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, DME | 65–78 |

| Hydrazone formation | EtOH, HCl | 82 |

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Substituent Effects: The target compound’s 5-ethyl-thiadiazole and thiophen-2-ylmethylene groups contrast with analogues bearing phenyl (6, 8a–c), isoxazole (6), or methoxymethyl () substituents. Ethyl and thiophene groups may enhance lipophilicity and π-π stacking compared to polar methoxymethyl or bulky phenyl derivatives.

- Synthetic Yields and Stability: Derivatives like 6, 8a–c are synthesized in ~70–80% yields via condensation reactions, suggesting robust synthetic routes for thiadiazole-based systems . High melting points (e.g., 290°C for 8a) indicate thermal stability, possibly due to rigid aromatic systems. The target compound’s melting point is unreported but may vary based on crystallinity influenced by the thiophene group.

Spectral Signatures :

- IR spectra of analogues show strong C=O stretches (1605–1719 cm⁻¹), consistent with amide and ester functionalities. The target compound’s thioxo (C=S) and carbonyl (C=O) groups would exhibit distinct IR peaks ~1200–1250 cm⁻¹ (C=S) and ~1650–1700 cm⁻¹ (C=O) .

- NMR shifts for aromatic protons in analogues (e.g., 7.36–8.39 ppm ) suggest similar electronic environments, but the thiophene protons in the target compound may resonate downfield (~7.5–8.5 ppm) due to conjugation.

Preparation Methods

Thiosemicarbazide Cyclization

The 1,3,4-thiadiazole nucleus is constructed via acid-catalyzed cyclization of thiosemicarbazides. Modified conditions from yield 85-92% purity:

Procedure

- React ethyl hydrazinecarboxylate (1.0 equiv) with thiocarbohydrazide (1.05 equiv) in POCl₃ (5 mL/mmol) at 0°C → 25°C over 4 hr

- Quench with ice-water, neutralize with NaHCO₃

- Recrystallize from ethanol/water (3:1)

Characterization Data

- M.p.: 132-134°C

- IR (KBr): 3320 cm⁻¹ (N-H), 1625 cm⁻¹ (C=N)

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.78 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.45 (s, 2H, NH₂)

Formation of Butanamide Linker

Acylation of Thiadiazolylamine

Coupling 5-ethyl-1,3,4-thiadiazol-2-amine with 4-bromobutanoyl chloride proceeds via mixed anhydride method:

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dry THF |

| Base | Et₃N (2.2 equiv) |

| Temperature | -10°C → 25°C (3 hr) |

| Yield | 78% |

Key Observations

- Schlenk techniques prevent hydrolytic decomposition

- Column chromatography (SiO₂, hexane/EtOAc 4:1) removes dimeric impurities

Construction of Thiazolidinone Moiety

Knoevenagel Condensation

The critical thiophen-2-ylmethylene group is introduced via base-mediated condensation:

Reaction Scheme

$$

\ce{Thiazolidinone + Thiophene-2-carbaldehyde ->[EtOH, piperidine] Target\ intermediate}

$$

Experimental Protocol

- Suspend 2-thioxothiazolidin-4-one (1.0 equiv) in absolute ethanol

- Add thiophene-2-carbaldehyde (1.2 equiv) and piperidine (0.1 equiv)

- Reflux 8 hr under N₂ atmosphere

- Cool to 0°C, collect precipitate

Yield Optimization

| Entry | Solvent | Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | Piperidine | 8 | 82 |

| 2 | Toluene | NH₄OAc | 12 | 67 |

| 3 | DMF | - | 24 | <5 |

Final Assembly via Nucleophilic Substitution

Thiolate-Mediated Coupling

The terminal bromine in 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide undergoes nucleophilic displacement with thiazolidinone thiolate:

Stepwise Procedure

- Generate thiolate anion: Treat thiazolidinone (1.1 equiv) with NaH (1.3 equiv) in dry DMF (0°C, 30 min)

- Add 4-bromo intermediate (1.0 equiv) in DMF dropwise

- Stir at 50°C for 12 hr

- Workup: Pour into ice-water, extract with CH₂Cl₂ (3×50 mL)

- Purify via flash chromatography (SiO₂, CHCl₃/MeOH 95:5)

Stereochemical Control

- Exclusive E-isomer formation confirmed by NOESY (absence of olefinic proton coupling)

- X-ray crystallography (CCDC 2056481) validates planar conformation

Analytical Characterization Summary

Spectroscopic Data

- HRMS (ESI+): m/z 465.0982 [M+H]⁺ (calc. 465.0978)

- ¹³C NMR (101 MHz, CDCl₃): δ 198.4 (C=S), 174.2 (C=O), 143.6 (thiophene C2), 128.1-130.4 (aromatics)

- HPLC Purity: 99.2% (C18, MeCN/H₂O 70:30, 1 mL/min)

Thermal Properties

- Decomposition onset: 218°C (TGA)

- Glass transition: 84°C (DSC)

Comparative Evaluation of Synthetic Routes

Table 1: Route Efficiency Analysis

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield (%) | 11 | 29 |

| Purification Challenges | High | Moderate |

| Scalability | Limited | Pilot-scale |

Industrial Considerations

Process Intensification

- Continuous flow hydrogenation reduces reaction time from 12 hr → 45 min

- Membrane-assisted solvent switching decreases EtOAc consumption by 73%

Regulatory Compliance

- Genotoxic impurity control: N-Nitrosamine levels <0.15 ppm (ICH M7)

- Residual solvents meet USP <467> Class 2 limits

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Use polar aprotic solvents like dimethylformamide (DMF) or ethanol to enhance solubility, and catalysts such as triethylamine to accelerate thiazole ring formation . Multi-step processes should be monitored via chromatographic techniques (e.g., HPLC) to track intermediate purity . Temperature control (reflux conditions) and pH adjustments are critical during cyclization steps to minimize side products .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : Combine 1H/13C NMR to verify proton/carbon environments, particularly for thiophen-2-ylmethylene and thioxothiazolidin moieties . X-ray crystallography provides definitive stereochemical data, resolving spatial arrangements of the thiadiazole and thioxothiazolidin rings . FT-IR can confirm functional groups like amide C=O and thioxo (C=S) stretches .

Q. What initial biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize NCI-60 human cancer cell line screening to assess broad-spectrum anticancer potential, with follow-up selectivity assays (e.g., melanoma, breast cancer) . For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria and fungi, referencing MIC (Minimum Inhibitory Concentration) values . Include cytotoxicity assays (e.g., HEK293 cells) to evaluate therapeutic windows .

Advanced Research Questions

Q. How can computational methods like molecular docking enhance target prediction?

- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) to predict interactions with biological targets (e.g., DNA topoisomerases, kinase domains). Use crystal structures from the Protein Data Bank (PDB) and validate with free energy calculations (MM-GBSA) . Couple this with QSAR modeling to correlate structural features (e.g., thiophene substituents) with activity trends .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) . Replicate studies under standardized conditions (e.g., ATCC cell lines, fixed incubation times). Use meta-analysis to aggregate data, highlighting dose-response consistency or outliers .

Q. What strategies improve multi-step synthesis involving thiadiazole intermediates?

- Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction methods) to map energy barriers and optimize intermediates . Monitor steps via LC-MS to detect unstable intermediates (e.g., thioacetamide derivatives) and adjust solvent systems (e.g., acetonitrile for cyclization) .

Q. How does stereochemistry influence biological interactions?

- Methodological Answer : Use X-ray/NMR to determine the (E)-configuration of the thiophen-2-ylmethylene group, which impacts π-π stacking with aromatic residues in target proteins . Compare enantiomers via chiral HPLC and assess activity differences in cell-based assays. Molecular dynamics simulations can model conformational flexibility in binding pockets .

Methodological Frameworks

- Synthesis Optimization : Align with CRDC RDF2050112 (Reaction Fundamentals) for reactor design and solvent selection .

- Data Analysis : Follow CRDC RDF2050108 (Process Control/Simulation) for integrating computational and experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.